molecular formula C6H9NO3 B13167331 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B13167331
M. Wt: 143.14 g/mol
InChI Key: JUQPEUUUSGCPNX-UHFFFAOYSA-N
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Description

1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₆H₉NO₃ This compound features a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method includes the reaction of methyl acrylate with diazomethane to form a cyclopropane intermediate, which is then subjected to carbamoylation and carboxylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the molecular structure, affecting its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

  • 1-Methylcyclopropane-1-carboxylic acid
  • 2-Methylcyclopropane-1-carboxylic acid
  • Cyclopropanecarboxylic acid derivatives

Uniqueness: 1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the cyclopropane ring.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-carbamoyl-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)

InChI Key

JUQPEUUUSGCPNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)N)C(=O)O

Origin of Product

United States

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